4-(Furan-2-YL)nicotinic acid

Description

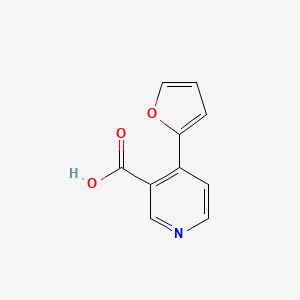

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSMEPBGTPOPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692400 | |

| Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261961-41-4 | |

| Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(Furan-2-YL)nicotinic acid" chemical properties

An In-Depth Technical Guide to 4-(Furan-2-YL)nicotinic Acid: Properties, Synthesis, and Scientific Context

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct pharmacophores or functional moieties into a single molecular entity is a cornerstone of rational design. 4-(Furan-2-YL)nicotinic acid emerges as a molecule of significant interest, embodying this principle through its hybrid structure. It covalently links a nicotinic acid (Vitamin B3) core, a well-established pharmacophore with diverse biological activities, to a furan ring, a five-membered aromatic heterocycle prevalent in numerous bioactive natural products and synthetic drugs[1][2].

This guide provides a comprehensive technical overview of 4-(Furan-2-YL)nicotinic acid, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its chemical properties, plausible synthetic routes, and its potential toxicological and therapeutic implications. The narrative is grounded in established chemical principles, providing a robust framework for its evaluation and application in a research context.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. 4-(Furan-2-YL)nicotinic acid's characteristics are derived from the electronic interplay between the electron-deficient pyridine ring and the electron-rich furan ring.

Core Data Summary

A compilation of the known identifying and physical properties for 4-(Furan-2-YL)nicotinic acid is presented below. It is critical to note that while basic identifiers are well-documented, experimental values for properties like melting point and pKa are not widely published and should be determined empirically for any new batch.

| Property | Value / Information | Source |

| CAS Number | 1261961-41-4 | [3][4][5] |

| Molecular Formula | C₁₀H₇NO₃ | [3] |

| Molecular Weight | 189.17 g/mol | [4][5] |

| Synonyms | 4-(2-Furyl)nicotinic acid | [5] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Purity (Commercial) | Typically ≥98% | [4][5] |

| Solubility | Predicted to have moderate solubility in polar organic solvents like DMSO and DMF, and limited solubility in water, consistent with its parent, nicotinic acid[6]. | Inferred |

| Storage | Refrigerated, protected from light. | [4][5] |

Structural Analysis

The molecule's topology, featuring a C-C bond between the C4 position of the pyridine ring and the C2 position of the furan ring, is key to its properties. This linkage allows for electronic communication between the two rings, although the non-planarity due to steric hindrance between ortho hydrogens will influence the degree of conjugation. The carboxylic acid group at the C3 position of the pyridine ring is the primary site for ionization and imparts acidic character.

Caption: Chemical structure of 4-(Furan-2-YL)nicotinic acid.

Synthesis and Purification

The synthesis of bi-heterocyclic compounds like 4-(Furan-2-YL)nicotinic acid is most efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling is the preeminent choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required building blocks[7].

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical disconnection for this molecule is at the C-C bond linking the two heterocyclic rings. This points to a reaction between a halogenated nicotinic acid derivative and a furan boronic acid (or vice versa).

Caption: Proposed Suzuki-Miyaura coupling synthesis pathway.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative, field-proven methodology adapted from established procedures for nickel- and palladium-catalyzed Suzuki couplings of heterocyclic compounds[8][9].

A. Reagents and Equipment:

-

4-Bromonicotinic acid (1.0 equiv)

-

Furan-2-boronic acid (1.5-2.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

Triphenylphosphine (PPh₃, 4-10 mol%) or a more specialized ligand like SPhos

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture) or t-Amyl Alcohol

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

B. Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromonicotinic acid, furan-2-boronic acid, and the base (K₂CO₃ or K₃PO₄).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

-

Catalyst and Solvent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent system via cannula or syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and extract the aqueous phase with ethyl acetate (3x). Note: The product may have limited organic solubility. Acidification of the aqueous layer may be necessary.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Filter the resulting solid, washing with cold water and diethyl ether.

-

-

Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Synthesis Workflow Diagram

Caption: General workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Structural elucidation of the final product is non-negotiable. A combination of spectroscopic methods provides unambiguous confirmation of the molecular structure[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

Two doublets and a doublet of doublets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring.

-

Three signals in the aromatic region (δ 6.5-8.0 ppm) for the furan protons, exhibiting characteristic couplings.

-

A broad singlet far downfield (>10 ppm) for the carboxylic acid proton, which may exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum should show 10 distinct signals for the 10 carbons in the molecule, including a signal for the carbonyl carbon of the carboxylic acid at ~165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid carbonyl at ~1700-1730 cm⁻¹.

-

C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

-

C-O stretching vibrations for the furan ring and carboxylic acid around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The ESI- (electrospray ionization, negative mode) spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₁₀H₆NO₃⁻. The ESI+ spectrum would show the protonated molecule [M+H]⁺.

Reactivity and Toxicological Considerations

The chemical reactivity of 4-(Furan-2-YL)nicotinic acid is dominated by its constituent heterocycles. While the nicotinic acid moiety is generally stable, the furan ring harbors a potential liability, particularly in a drug development context.

Furan Ring Metabolism and Reactivity

It is authoritatively established that the furan ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates[11]. This oxidation process typically generates an epoxide or a cis-enedione, both of which are electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA. This mechanism is a well-known driver of toxicity and carcinogenicity for many furan-containing xenobiotics[11].

The presence of the electron-withdrawing nicotinic acid substituent may influence the rate and regioselectivity of this oxidation, but any research program involving this scaffold must include early-stage toxicology assays (e.g., Ames test, glutathione trapping studies) to assess the potential for reactive metabolite formation.

Potential Applications in Drug Discovery

The rationale for investigating 4-(Furan-2-YL)nicotinic acid lies in the proven therapeutic value of its parent structures.

-

Nicotinic Acid Derivatives: Nicotinic acid itself is a lipid-lowering agent used to treat dyslipidemia[12][13]. Its derivatives have been explored for a vast range of activities, including antimicrobial, neuroprotective, and anti-inflammatory effects[2][14].

-

Furan-Containing Compounds: The furan nucleus is a privileged scaffold found in compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][15].

The combination of these two moieties in 4-(Furan-2-YL)nicotinic acid creates a novel chemical space. This molecule could serve as a valuable lead structure or a fragment for library synthesis, targeting diseases where the biological pathways associated with either nicotinic acid or furan are relevant. For example, derivatives have been synthesized and tested for fungicidal activity[16].

Safety and Handling

Based on safety data sheets for nicotinic acid and related compounds, 4-(Furan-2-YL)nicotinic acid should be handled with appropriate care.

-

Hazards: Expected to cause serious eye irritation[17][18]. May cause skin and respiratory system irritation. Potentially harmful to aquatic life[19].

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat[18]. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-(Furan-2-YL)nicotinic acid is a structurally intriguing molecule that represents a confluence of two biologically significant heterocyclic systems. Its synthesis is readily achievable via standard cross-coupling chemistry, allowing for its accessible production for research purposes. While its physicochemical profile is largely inferred from its constituent parts, this guide provides a robust framework for its empirical investigation. The primary consideration for its development, particularly in a pharmaceutical context, is the well-documented potential for metabolic activation of the furan ring. Thorough toxicological assessment is therefore a prerequisite for any advanced studies. Nevertheless, as a novel scaffold, it offers considerable potential for the exploration of new chemical space in the pursuit of new therapeutic agents and functional materials.

References

-

New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. MDPI. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

-

Nicotinic acid | CAS#:59-67-6. Chemsrc. [Link]

-

Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745-757. [Link]

-

Furan: A Promising Scaffold for Biological Activity. Innovative Journal of Medical and Health Science. [Link]

-

Sinthupoom, N., et al. (2014). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Medicinal Chemistry Research, 23, 4547-4561. [Link]

-

Nicotinic Acid. PubChem. [Link]

-

The bioavailability of sustained release nicotinic acid formulations. PubMed. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 154(3), 567-578. [Link]

-

Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]

-

Piatkowska-Bim, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1709. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [Link]

-

Nicotinic acid. Wikipedia. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

-

Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]

-

Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. ResearchGate. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

-

The representative ¹H NMR spectra analyses for compound 4a. ResearchGate. [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. [Link]

- A process for synthesis of furan derivative using an acid catalyst and preparation thereof.

-

NIASPAN® (niacin extended-release tablets) Label. FDA. [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Furan-2-yl)nicotinic acid | 1261961-41-4 [sigmaaldrich.com]

- 4. 4-(Furan-2-yl)nicotinic acid | 1261961-41-4 [sigmaaldrich.com]

- 5. 4-(Furan-2-yl)nicotinic acid | 1261961-41-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. lehigh.edu [lehigh.edu]

- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Synthesis of 4-(Furan-2-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Furan-2-yl)nicotinic acid is a biaryl carboxylic acid that holds significant interest in medicinal chemistry and drug discovery. Its structure, which combines a pyridine-3-carboxylic acid (nicotinic acid) core with a furan ring at the 4-position, presents a unique scaffold for the development of novel therapeutic agents. The nicotinic acid moiety is a well-known pharmacophore, and its derivatives have found applications in treating a range of conditions. The addition of the furan ring introduces further structural diversity and potential for new biological activities. This guide provides a comprehensive overview of the primary synthetic pathways to 4-(Furan-2-yl)nicotinic acid, with a focus on palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-(Furan-2-yl)nicotinic acid predominantly relies on the formation of a carbon-carbon bond between the pyridine and furan rings. Palladium-catalyzed cross-coupling reactions are the most effective and widely used methods for this transformation. This guide will focus on three principal pathways: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and practical considerations.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |

| Key Reagents | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) | Organozinc compounds |

| Toxicity | Boronic acids are generally of low toxicity. | Organotin reagents are highly toxic. | Organozinc reagents can be pyrophoric and require careful handling. |

| Reaction Conditions | Often requires elevated temperatures. | Can often be performed under milder conditions. | Typically proceeds under mild conditions, from room temperature to reflux. |

| Functional Group Tolerance | Good to excellent. | Very broad, tolerant of a wide range of functional groups. | Excellent, tolerates many sensitive functional groups. |

| Byproducts | Boron-based byproducts are generally water-soluble and easily removed. | Tin-based byproducts can be difficult to remove completely. | Zinc salts are generally water-soluble. |

I. The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is arguably the most common and environmentally benign of the palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds.[1] The reaction involves the coupling of an organoboron reagent with an organic halide or triflate. For the synthesis of 4-(Furan-2-yl)nicotinic acid, this would typically involve the reaction of a 4-halonicotinic acid derivative with a furan-2-boronic acid, or vice versa.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are commonly used, often in conjunction with phosphine ligands that stabilize the palladium center and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(Furan-2-yl)nicotinic acid from 4-chloronicotinic acid and furan-2-boronic acid.

Materials:

-

4-Chloronicotinic acid

-

Furan-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 4-chloronicotinic acid (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-(Furan-2-yl)nicotinic acid.

II. The Stille Coupling Pathway

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of 4-(Furan-2-yl)nicotinic acid.[2] This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide or triflate. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture.[2]

Mechanistic Rationale

The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

A significant drawback of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product.[3]

Experimental Protocol: Stille Coupling

This protocol outlines the synthesis of 4-(Furan-2-yl)nicotinic acid from 4-bromonicotinic acid and 2-(tributylstannyl)furan.

Materials:

-

4-Bromonicotinic acid

-

2-(Tributylstannyl)furan

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Anhydrous and degassed toluene

-

Aqueous potassium fluoride (KF) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromonicotinic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous and degassed toluene via syringe.

-

Add 2-(tributylstannyl)furan (1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(Furan-2-yl)nicotinic acid.

III. The Negishi Coupling Pathway

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide or triflate.[4] This method is known for its high yields and excellent functional group tolerance. The organozinc reagents are generally more reactive than their organoboron or organotin counterparts, often allowing for milder reaction conditions.

Mechanistic Rationale

The catalytic cycle of the Negishi coupling follows the same fundamental steps as the Suzuki and Stille couplings.

Figure 3: Catalytic cycle of the Negishi cross-coupling reaction.

A primary consideration for the Negishi coupling is the preparation and handling of the organozinc reagents, which are often prepared in situ and can be sensitive to air and moisture.

Experimental Protocol: Negishi Coupling

This protocol describes a general procedure for the synthesis of 4-(Furan-2-yl)nicotinic acid via a Negishi coupling.

Materials:

-

2-Bromofuran

-

n-Butyllithium (n-BuLi)

-

Anhydrous zinc chloride (ZnCl₂)

-

4-Chloronicotinic acid methyl ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH)

-

Aqueous hydrochloric acid (HCl)

Procedure:

Part A: Preparation of the Organozinc Reagent

-

In a flame-dried flask under an inert atmosphere, dissolve 2-bromofuran (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C and slowly add n-butyllithium (1.0 eq). Stir for 30 minutes.

-

In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF.

-

Transfer the solution of 2-furyllithium to the zinc chloride solution at -78 °C via cannula. Allow the mixture to warm to room temperature and stir for 1 hour to form the 2-furylzinc chloride reagent.

Part B: Negishi Coupling and Saponification

-

In a separate flask under an inert atmosphere, dissolve 4-chloronicotinic acid methyl ester (0.9 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.

-

Add the freshly prepared 2-furylzinc chloride solution to this mixture.

-

Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude ester in a mixture of THF and water, and add an excess of sodium hydroxide.

-

Stir the mixture at room temperature until the saponification is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 4-(Furan-2-yl)nicotinic acid.

Characterization of 4-(Furan-2-yl)nicotinic Acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and furan rings, as well as the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₇NO₃).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid.

Safety and Scalability Considerations

When considering the scale-up of these synthetic routes, several factors must be taken into account.

-

Suzuki-Miyaura Coupling: This is often the preferred method for large-scale synthesis due to the lower toxicity of the boronic acid reagents and the relative ease of removing byproducts.[1]

-

Stille Coupling: The high toxicity of organotin compounds and the challenges associated with removing tin residues to pharmaceutically acceptable levels make this route less favorable for industrial applications.[5]

-

Negishi Coupling: The use of pyrophoric organolithium reagents and moisture-sensitive organozinc compounds requires specialized equipment and handling procedures, which can add complexity and cost to a large-scale process.

Conclusion

The synthesis of 4-(Furan-2-yl)nicotinic acid can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents the most practical and environmentally friendly approach for many applications, particularly in a pharmaceutical setting, due to the low toxicity of the reagents and the ease of purification. The Stille and Negishi couplings offer viable alternatives, with the Stille reaction being notable for its broad functional group tolerance and the Negishi reaction for its high reactivity and yields. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and the desired purity of the final product.

References

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250.

- Ricci, A. (Ed.). (2014). Transition Metal-Catalyzed Couplings in Process Chemistry: A Practical Guide from the Bench to the Plant. John Wiley & Sons.

- Organic Syntheses Procedure. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.

- BenchChem. (2025). A Comparative Guide to Suzuki-Miyaura, Stille, and Negishi Couplings for Bipyridine Synthesis.

- NROChemistry. (n.d.). Stille Coupling.

- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

- SAFC. (n.d.).

- Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254632.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Williams, D. R., & Albrecht, B. J. (2011).

- Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254632.

- Fernández, S., et al. (2007). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 48(35), 6141-6144.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Ma, S., & Lu, X. (1995). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones. Tetrahedron, 51(48), 13071-13084.

- de Oliveira, M. T., et al. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 71(15), 5807–5810.

- BenchChem. (2025). A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)

- Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Honors Theses. 542.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Chemistry LibreTexts. (2023). Stille Coupling.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Sathiyalingam, S., & Roesner, S. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16757–16770.

- BenchChem. (2025).

- YouTube. (2021). Heterocyclic Compounds: Synthesis of pyridine.

- BenchChem. (2025). Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran.

- Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254632.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 4-(Furan-2-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(furan-2-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating foundational chemical principles with practical insights, this document serves as a critical resource for professionals engaged in the synthesis, characterization, and application of novel molecular entities.

Introduction

4-(Furan-2-yl)nicotinic acid, with the Chemical Abstracts Service (CAS) registry number 1261961-41-4, is a bifunctional molecule incorporating both a pyridine and a furan ring system.[1][2] The inherent biological significance of both nicotinic acid (a form of vitamin B3) and furan derivatives has positioned this compound as a valuable scaffold for the development of new therapeutic agents.[3][4][5][6] Nicotinic acid and its derivatives are known to exhibit a range of pharmacological activities, including roles in managing dyslipidemia and offering neuroprotection.[3] Similarly, the furan moiety is a key pharmacophore in numerous antibacterial, anti-inflammatory, and anticancer compounds.[5][6] The strategic combination of these two heterocyclic systems in 4-(furan-2-yl)nicotinic acid presents a unique electronic and steric profile, making it a compelling starting point for the design of novel bioactive molecules.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-(furan-2-yl)nicotinic acid is characterized by a furan ring attached to the 4-position of a nicotinic acid core. This arrangement dictates the molecule's overall conformation, reactivity, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| CAS Number | 1261961-41-4 | [1][2] |

| Synonyms | 4-(2-furyl)nicotinic acid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Refrigerated | [1] |

While a definitive crystal structure for 4-(furan-2-yl)nicotinic acid is not publicly available, analysis of related structures, such as nicotinic acid itself, reveals a planar pyridine ring with the carboxylic acid group often involved in hydrogen bonding.[7] The dihedral angle between the furan and pyridine rings in 4-(furan-2-yl)nicotinic acid would be a key determinant of its three-dimensional shape and ability to interact with biological targets.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of 4-(furan-2-yl)nicotinic acid is essential for its unambiguous identification and for quality control during synthesis and subsequent applications. The following sections outline the expected spectroscopic data based on the analysis of its constituent functional groups and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-(furan-2-yl)nicotinic acid is expected to show distinct signals for the protons on both the pyridine and furan rings. The protons on the pyridine ring will exhibit characteristic coupling patterns (ortho, meta, and para couplings). The furan ring protons will also show their own distinct splitting patterns. The chemical shift of the carboxylic acid proton is typically observed as a broad singlet at a downfield position.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals will include those for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the carbons of the furan ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(furan-2-yl)nicotinic acid will be characterized by absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. A strong absorption around 1700 cm⁻¹ will correspond to the C=O stretching of the carbonyl group. The spectrum will also feature bands related to C=C and C-N stretching vibrations within the aromatic rings, as well as C-O stretching of the furan ring.

Mass Spectrometry (MS)

Mass spectrometry of 4-(furan-2-yl)nicotinic acid will show a molecular ion peak corresponding to its molecular weight (189.17 g/mol ). The fragmentation pattern will provide further structural information, with characteristic losses of CO₂, CO, and fragments corresponding to the furan and pyridine rings.

Synthesis of 4-(Furan-2-yl)nicotinic Acid

The synthesis of 4-(furan-2-yl)nicotinic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 4-(furan-2-yl)nicotinic acid from 4-chloronicotinic acid and 2-furanylboronic acid.

Materials:

-

4-Chloronicotinic acid

-

2-Furanylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-chloronicotinic acid (1 equivalent), 2-furanylboronic acid (1.5 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of approximately 3-4.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki couplings. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Base: Potassium carbonate is used to activate the boronic acid and facilitate the transmetalation step of the catalytic cycle.

-

Solvent System: The mixture of an organic solvent (1,4-dioxane) and water is crucial for dissolving both the organic starting materials and the inorganic base, allowing the reaction to proceed efficiently.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Potential Applications in Drug Discovery

The unique structural features of 4-(furan-2-yl)nicotinic acid make it an attractive scaffold for the development of novel therapeutic agents. The presence of both a hydrogen bond donor (the carboxylic acid OH) and acceptor (the pyridine nitrogen and carboxylic acid carbonyl), as well as the aromatic furan and pyridine rings, provides multiple points for interaction with biological macromolecules.

Derivatives of nicotinic acid have been investigated for a wide range of therapeutic applications, including the treatment of inflammatory conditions.[8] Furthermore, furan-containing compounds are known to possess diverse biological activities, including antimicrobial and anticancer properties.[4] The synthesis of novel derivatives of 4-(furan-2-yl)nicotinic acid, through modification of the carboxylic acid group (e.g., to form amides or esters) or substitution on the furan or pyridine rings, offers a promising avenue for the discovery of new drug candidates with potentially enhanced efficacy and selectivity.

Conclusion

4-(Furan-2-yl)nicotinic acid is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its molecular structure, characterized by the fusion of furan and nicotinic acid moieties, provides a versatile platform for the design and synthesis of new biologically active molecules. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and potential applications, serving as a valuable resource for researchers and professionals in drug discovery and development. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Sinthupoom, N., et al. (2014). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 335-348. [Link]

-

Asif, M. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6539. [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

-

Monika, et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1216964. [Link]

-

Patel, R., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Deccan Herald. [Link]

-

Yilmaz, M., et al. (2008). Synthesis and biological activity studies of furan derivatives. Medicinal Chemistry Research, 17(2-7), 302-311. [Link]

-

Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). Chemistry & Biodiversity. [Link]

-

Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. (n.d.). Nanomegas. Retrieved January 19, 2026, from [Link]

-

Yang, C., et al. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 28(17), 6393. [Link]

Sources

- 1. 4-(Furan-2-yl)nicotinic acid | 1261961-41-4 [sigmaaldrich.com]

- 2. 4-(Furan-2-yl)nicotinic acid | 1261961-41-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijabbr.com [ijabbr.com]

- 7. nanomegas.com [nanomegas.com]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-4-(Furan-2-yl)nicotinic-Acid-Properties-Synthesis-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Furan-2-yl)nicotinic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and applications. We delve into the mechanistic details of its synthesis, primarily via Suzuki-Miyaura cross-coupling, offering a validated experimental protocol. Furthermore, this document explores the role of the 4-(furan-2-yl)nicotinic acid scaffold as a pharmacophore in drug discovery, highlighting its function as a versatile bioisostere for phenyl groups.

Introduction: The Significance of Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among these, molecules that couple different heterocyclic rings, such as 4-(Furan-2-yl)nicotinic acid, are of particular importance. This compound uniquely combines the structural features of a pyridinecarboxylic acid (a nicotinic acid derivative) and a furan ring. Nicotinic acid, or vitamin B3, is a fundamental biomolecule, and its derivatives are established pharmacophores with applications ranging from lipid-lowering agents to potential neuroprotectants.[2][3] The furan ring is also a common scaffold in pharmacologically active compounds, often acting as a bioisostere for a phenyl ring, which can modify steric and electronic properties to enhance metabolic stability and drug-receptor interactions.[4] The strategic combination of these two rings in 4-(furan-2-yl)nicotinic acid creates a versatile scaffold for library synthesis and the development of novel bioactive molecules.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and properties is critical for its application in a research setting.

IUPAC Name and Chemical Identity

The formal IUPAC name for this compound is 4-(Furan-2-yl)nicotinic acid . It is also commonly referred to by its synonym, 4-(2-furyl)nicotinic acid.[5]

Structural and Molecular Data

A summary of the key physicochemical properties for 4-(furan-2-yl)nicotinic acid is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| IUPAC Name | 4-(Furan-2-yl)nicotinic acid | - |

| Synonym(s) | 4-(2-furyl)nicotinic acid | [5] |

| CAS Number | 1261961-41-4 | [5] |

| Molecular Formula | C₁₀H₇NO₃ | [5] |

| Molecular Weight | 189.17 g/mol | [5] |

| Purity | ≥98% (Typical) | [5] |

| InChI Key | STSMEPBGTPOPOK-UHFFFAOYSA-N | [5] |

Synthesis of 4-(Furan-2-yl)nicotinic acid: A Mechanistic Approach

The formation of the carbon-carbon bond between the nicotinic acid and furan rings is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for this purpose, valued for its high efficiency and broad functional group tolerance.[6][7]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium or nickel catalyst and a base.[6][8] For the synthesis of 4-(furan-2-yl)nicotinic acid, the most common route involves the reaction between a halogenated nicotinic acid derivative and furan-2-boronic acid.

Causality in Experimental Design:

-

Catalyst: Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are frequently used due to their versatility and effectiveness.[6] Nickel catalysts can also be employed, sometimes offering advantages for coupling heterocyclic substrates.[8][9]

-

Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for the transmetalation step of the catalytic cycle.[6]

-

Solvent: A solvent system capable of dissolving the reactants and facilitating the reaction at elevated temperatures is required. Common choices include mixtures of an organic solvent like 1,4-dioxane or DMF with water.[6][7]

Catalytic Cycle Workflow

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established, three-step process. Understanding this workflow is key to troubleshooting and optimizing the reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Solution-Phase Synthesis)

This protocol describes a representative solution-phase synthesis adapted from established methodologies for Suzuki-Miyaura couplings involving nicotinic acid derivatives.[6][7]

Materials:

-

4-Chloronicotinic acid

-

Furan-2-boronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloronicotinic acid, furan-2-boronic acid, and K₂CO₃.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Then, add a degassed 3:1 mixture of 1,4-dioxane and water via cannula.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

After cooling to room temperature, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Wash the aqueous mixture with diethyl ether (2x) to remove non-polar impurities. Discard the organic layers.

-

Carefully acidify the aqueous layer to a pH of ~4-5 with 1 M HCl. The product should precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold diethyl ether to aid in drying.

-

Dry the solid under high vacuum to yield the final product, 4-(furan-2-yl)nicotinic acid.

-

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The 4-(furan-2-yl)nicotinic acid scaffold is a valuable building block for creating libraries of compounds for biological screening. Its derivatives have been investigated for a range of therapeutic applications.

-

Pharmacophore and Bioisostere: The furan ring serves as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate properties like solubility, metabolic stability, and receptor binding affinity.[4]

-

Antimicrobial and Anticancer Agents: Nicotinic acid derivatives are known to possess antimicrobial and cytotoxic properties.[10] The incorporation of the furan moiety can enhance these activities. For example, various benzofuran derivatives, which share the furan core, have shown significant promise as anticancer, antibacterial, and antifungal agents.[1]

-

Fungicidal Activity: By converting the carboxylic acid to an amide, derivatives of nicotinic acid have been synthesized and shown to possess potent fungicidal activity against pathogens like cucumber downy mildew.[11]

Conclusion and Future Outlook

4-(Furan-2-yl)nicotinic acid is a strategically important heterocyclic compound whose synthesis is reliably achieved through modern cross-coupling chemistry. Its value lies in the combination of the biologically relevant nicotinic acid and furan scaffolds. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, versatile building blocks like 4-(furan-2-yl)nicotinic acid will remain central to the efforts of medicinal chemists and drug discovery professionals. Future research will likely focus on expanding the library of derivatives and exploring their potential against a wider range of biological targets.

References

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. Available from: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

Ma, D., & Lu, X. (2002). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. ResearchGate. Available from: [Link]

-

Al-Amiery, A. A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available from: [Link]

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available from: [Link]

-

Wang, X., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]

-

Sinthupoom, N., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Semantic Scholar. Available from: [Link]

-

Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. Available from: [Link]

-

Sinthupoom, N., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available from: [Link]

- Shive, W., & Glenn, R. A. (1946). Synthesis of nicotinic compounds. U.S. Patent No. 2,409,806. Washington, DC: U.S. Patent and Trademark Office.

-

Comins, D. L., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. Available from: [Link]

-

Szałaj, N., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. Available from: [Link]

-

Zhang, Y., et al. (2015). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Available from: [Link]

-

Ibrar, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11471352, Imazapic, (+)-. Retrieved from [Link]

-

Cannilla, C., et al. (2021). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available from: [Link]

-

Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]

-

Loba Chemie. (n.d.). NICOTINIC ACID. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications (2015) | Nujarin Sinthupoom | 62 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. 4-(Furan-2-yl)nicotinic acid | 1261961-41-4 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Furan-2-yl)nicotinic Acid

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(Furan-2-yl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this heterocyclic compound. Given the limited availability of published experimental spectra for this specific molecule, this guide establishes a robust predicted spectroscopic profile based on the well-documented characteristics of its constituent moieties: the furan ring and the nicotinic acid scaffold.

Introduction to 4-(Furan-2-yl)nicotinic Acid

4-(Furan-2-yl)nicotinic acid is a bifunctional molecule that incorporates both a pyridinecarboxylic acid and a furan ring system. Such hybrid structures are of significant interest in medicinal chemistry and materials science due to their potential for diverse biological activities and novel physicochemical properties. The precise characterization of this molecule is paramount for its application and further development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming its molecular structure and purity.

This guide will delve into the predicted spectroscopic data for 4-(Furan-2-yl)nicotinic acid, offering a detailed rationale for the expected spectral features. By understanding the influence of each structural component on the overall spectra, researchers can confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(Furan-2-yl)nicotinic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(Furan-2-yl)nicotinic acid is expected to exhibit distinct signals for the protons on both the pyridine and furan rings, in addition to the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring, the oxygen atom in the furan ring, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~9.0 | Singlet (or narrow doublet) | - |

| H-6' | ~8.7 | Doublet | ~5.0 |

| H-5' | ~7.5 | Doublet | ~5.0 |

| H-5 | ~7.7 | Doublet | ~1.8 |

| H-3 | ~6.6 | Doublet | ~3.4 |

| H-4 | ~6.5 | Doublet of doublets | ~3.4, ~1.8 |

| -COOH | >10 | Broad Singlet | - |

Causality Behind Predictions: The protons on the pyridine ring (H-2', H-6', H-5') are expected to appear at lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen atom.[1][2] The furan protons (H-5, H-3, H-4) will resonate at a higher field compared to the pyridine protons.[3][4] The carboxylic acid proton is typically observed as a broad singlet at a very low field, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' | ~148 |

| C-2' | ~152 |

| C-6' | ~150 |

| C-3' | ~123 |

| C-5' | ~121 |

| C-2 | ~155 |

| C-5 | ~144 |

| C-3 | ~112 |

| C-4 | ~110 |

| -COOH | ~168 |

Causality Behind Predictions: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom.[5][6] The furan carbons will have characteristic shifts, with the carbon adjacent to the oxygen (C-2 and C-5) appearing at a lower field.[7] The carboxylic acid carbonyl carbon will be the most downfield signal in the spectrum.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Furan-2-yl)nicotinic acid in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the multiplicities and coupling constants to establish connectivity. Assign the signals in both spectra to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (carboxylic acid) | 1700-1730 | Strong |

| C=C and C=N stretch (aromatic rings) | 1450-1600 | Medium to Strong |

| C-O stretch (furan and carboxylic acid) | 1000-1300 | Strong |

Causality Behind Predictions: The most characteristic feature in the IR spectrum will be the broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[8] The strong carbonyl (C=O) absorption is also a key diagnostic peak. The absorptions in the 1450-1600 cm⁻¹ region will correspond to the stretching vibrations of the double bonds within the furan and pyridine rings.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 190.05 |

| [M]⁺ | 189.04 |

| [M-OH]⁺ | 172.04 |

| [M-COOH]⁺ | 144.05 |

Causality Behind Predictions: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is often observed. The molecular ion peak [M]⁺ would be prominent in electron ionization (EI) mass spectrometry.[9] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) or the entire carboxyl group as COOH or CO₂.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or EI).

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Visualization of Molecular Structure and Spectroscopic Workflow

Molecular Structure and Atom Numbering

Caption: Molecular structure of 4-(Furan-2-yl)nicotinic acid with atom numbering for NMR assignments.

General Spectroscopic Analysis Workflow

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nicotinic acid(59-67-6) IR Spectrum [chemicalbook.com]

- 9. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of "4-(Furan-2-YL)nicotinic acid"

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(Furan-2-YL)nicotinic acid

Executive Summary

4-(Furan-2-YL)nicotinic acid is a novel small molecule whose therapeutic potential has yet to be extensively characterized. Its chemical architecture, comprising a nicotinic acid (niacin) backbone substituted with a furan ring, provides distinct "structural alerts" that point toward plausible and compelling biological targets. This guide deconstructs the compound's structure to hypothesize its primary mechanisms of action, offering a roadmap for its systematic investigation. We posit two high-probability targets: the G-protein coupled receptor GPR109A (HCA2) , based on the nicotinic acid core, and the metabolic enzyme Indoleamine 2,3-dioxygenase (IDO1) , a target for which the furan moiety is a known pharmacophore. For each hypothesis, this document provides a detailed mechanistic overview, a proposed signaling or metabolic pathway, and a complete, self-validating experimental workflow designed for target validation in a research setting.

Section 1: Introduction to 4-(Furan-2-YL)nicotinic acid

Chemical Structure and Properties

4-(Furan-2-YL)nicotinic acid is a heterocyclic compound featuring a pyridine-3-carboxylic acid core (nicotinic acid) with a furan-2-yl group at the 4-position.

-

IUPAC Name: 4-(Furan-2-yl)pyridine-3-carboxylic acid

-

Molecular Formula: C₁₀H₇NO₃[1]

-

Molecular Weight: 189.17 g/mol [1]

-

Key Structural Features:

-

Nicotinic Acid Core: A well-established pharmacophore known to interact with the GPR109A receptor, exerting significant effects on lipid metabolism and inflammation.[2][3]

-

Furan Ring: A five-membered aromatic heterocycle frequently incorporated into medicinal compounds to serve as a bioisostere for phenyl rings or to engage in specific interactions with enzyme active sites.[4][5][6] Furan derivatives are associated with a broad range of biological activities, including anticancer and anti-inflammatory effects.[7]

-

Rationale for Target Exploration: A Pharmacophore-Driven Hypothesis

In the absence of direct biological data for 4-(Furan-2-YL)nicotinic acid, a rational, structure-based approach is essential for identifying its potential therapeutic targets. By dissecting the molecule into its constituent pharmacophores, we can leverage the extensive existing knowledge of these fragments to build robust, testable hypotheses. This guide focuses on the two most prominent structural motifs: the nicotinic acid scaffold, which strongly implies activity at the niacin receptor GPR109A, and the furan ring, a privileged structure in the design of enzyme inhibitors, particularly for IDO1.

Section 2: Primary Target Hypothesis 1: GPR109A Agonism for Dyslipidemia and Inflammation

The presence of the nicotinic acid core is the strongest indicator of potential activity at the G protein-coupled receptor GPR109A. Niacin is the canonical agonist for this receptor, and its activation mediates niacin's well-documented therapeutic effects, including the reduction of triglycerides and LDL cholesterol, and a potent increase in HDL cholesterol.[3][8]

Mechanistic Overview of the GPR109A Receptor

GPR109A is a Gi/Go-coupled receptor highly expressed in adipocytes and various immune cells such as macrophages and neutrophils.[9] Its activation initiates distinct downstream signaling cascades depending on the cell type:

-

In Adipocytes: Activation of GPR109A inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis. The net effect is a marked reduction in the release of free fatty acids (FFAs) from adipose tissue into circulation, which reduces the substrate available for the liver to produce triglycerides and VLDL.[10]

-

In Immune Cells (e.g., Macrophages): GPR109A activation has been shown to exert anti-inflammatory effects. This is believed to be mediated through both Gi-dependent pathways and alternative signaling through β-arrestins, influencing inflammatory pathways and potentially reducing atherosclerosis independent of lipid-lowering effects.[9]

Proposed Signaling Pathway

The canonical GPR109A signaling pathway in an adipocyte is illustrated below. We hypothesize that 4-(Furan-2-YL)nicotinic acid will function as an agonist, triggering this cascade.

Caption: The IDO1 pathway in immune suppression and the hypothesized point of intervention.

Experimental Validation Workflow

Validation of IDO1 inhibition requires both an enzymatic and a cell-based functional assay.

-

Objective: To directly measure the inhibition of IDO1 enzymatic activity by 4-(Furan-2-YL)nicotinic acid and determine its IC₅₀.

-

Methodology:

-

Enzyme Source: Use either recombinant human IDO1 enzyme or a cell-based model where IDO1 is induced (e.g., HeLa cells or SK-OV-3 cells stimulated with IFN-γ).

-

Assay Setup: In a 96-well plate, combine the assay buffer (containing L-tryptophan, methylene blue, ascorbic acid, and catalase) with increasing concentrations of 4-(Furan-2-YL)nicotinic acid.

-

Controls: Include wells with no inhibitor (maximum enzyme activity) and a known IDO1 inhibitor like Epacadostat (positive control).

-

Reaction Initiation: Add the IDO1 enzyme source to all wells to start the reaction.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Reaction Termination & Detection: Stop the reaction by adding trichloroacetic acid. Incubate for a further 30 minutes to convert N-formylkynurenine to kynurenine. Centrifuge the plate to pellet protein. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Measurement: Read the absorbance at 490 nm. The yellow color is proportional to the amount of kynurenine produced.

-

Analysis: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

-

-

Objective: To demonstrate that the compound can rescue T-cell proliferation from IDO1-mediated suppression.

-

Methodology:

-

Co-culture Setup: Establish a co-culture of human peripheral blood mononuclear cells (PBMCs) with IDO1-expressing cells (e.g., IFN-γ-stimulated HeLa cells).

-

Treatment: Add increasing concentrations of 4-(Furan-2-YL)nicotinic acid to the co-culture wells.

-

Controls: Include co-cultures with no inhibitor, a positive control inhibitor (Epacadostat), and a control of PBMCs cultured alone.

-

Incubation: Incubate the co-culture for 4-5 days to allow for T-cell proliferation.

-

Proliferation Measurement: Add a proliferation marker such as [³H]-thymidine or use a dye-based method (e.g., CFSE) for the final 18-24 hours of incubation.

-

Detection: Measure proliferation via scintillation counting for [³H]-thymidine incorporation or flow cytometry for CFSE dye dilution.

-

Analysis: Quantify the rescue of T-cell proliferation in the presence of the inhibitor compared to the suppressed (no inhibitor) control.

-

A compelling case for IDO1 as a target is made when enzymatic inhibition translates directly to a functional cellular outcome.

| Parameter | Hypothetical Result for Active Compound | Interpretation |

| Enzymatic IC₅₀ | < 1 µM | The compound is a potent direct inhibitor of the IDO1 enzyme. |

| T-Cell Proliferation Rescue (EC₅₀) | < 5 µM | The compound effectively reverses IDO1-mediated immune suppression in a cellular context. |

| Correlation | Positive correlation between enzymatic and cellular potency | Confirms that the observed immune-restorative effect is due to on-target IDO1 inhibition. |

Section 4: Summary and Future Directions

The dual-pharmacophore structure of 4-(Furan-2-YL)nicotinic acid provides a strong rationale for investigating its potential as both a GPR109A agonist and an IDO1 inhibitor . The nicotinic acid core points directly to applications in dyslipidemia and cardiovascular disease, while the furan moiety suggests a possible role in immuno-oncology.

The experimental workflows detailed in this guide provide a clear, step-by-step path to validate these primary hypotheses. Successful validation of either target would warrant further preclinical development, including:

-

Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of dyslipidemia (e.g., hyperlipidemic hamsters or mice) or cancer (e.g., syngeneic mouse tumor models).

-

Pharmacokinetic and Toxicological Profiling: Establishing the compound's safety profile and understanding its behavior in a whole organism.

By systematically pursuing these well-defined, structure-based hypotheses, the therapeutic potential of 4-(Furan-2-YL)nicotinic acid can be efficiently and rigorously evaluated.

Section 5: References

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]

-

Hornyák, L., & Zala, M. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews, 110, 102461. [Link]

-

Elhadi Dafaallah Osman, M., et al. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Yin, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 14, 1189312. [Link]

-